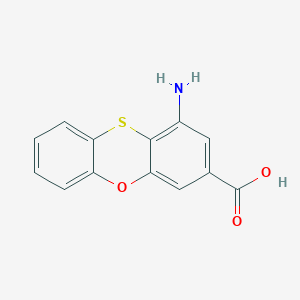

1-Amino-3-phenoxathiincarboxylic acid

Description

Significance of Phenoxathiin (B166618) Ring Systems in Organic Chemistry

The phenoxathiin scaffold, a tricyclic system where two benzene (B151609) rings are fused to a central 1,4-oxathiin (B13834599) ring, is a noteworthy structure in organic chemistry. wikipedia.org This heterocyclic compound, with the chemical formula C₁₂H₈OS, possesses a unique V-shape, which influences its packing in the solid state and its interaction with other molecules. wikipedia.org Traditionally, phenoxathiin was synthesized via the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst like aluminum chloride. wikipedia.orgrsc.org

The significance of the phenoxathiin ring system extends to several fields. In materials science, its rigid and electron-rich nature makes it a valuable component in the synthesis of high-performance polymers, such as polyamides and polyimides, imparting thermal stability and specific electronic properties. wikipedia.org Furthermore, derivatives of phenoxathiin have been explored for their applications in organo-electronics. researchgate.net The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the geometry and electronic characteristics of the molecule, opening avenues for creating materials with tailored optical and electronic features. rsc.orgnih.gov Some phenoxathiin derivatives have also demonstrated potential antimicrobial activity, although this can be significantly affected by the oxidation state of the sulfur atom. he.com.br

Importance of Amino Acid Moieties in Chemical Structures

Amino acids are the fundamental building blocks of proteins, playing a central role in virtually all biological processes. britannica.commicrobenotes.com Structurally, they are characterized by the presence of a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). britannica.com This arrangement, except in the case of glycine (B1666218) where the R-group is hydrogen, makes amino acids chiral molecules, a property crucial for the specific three-dimensional structures of proteins and enzymes. numberanalytics.comkhanacademy.org

The importance of amino acid moieties in chemical structures, particularly in medicinal chemistry and drug design, is multifaceted. They can:

Provide Biological Recognition: As structural analogs of intermediates in microbial biosynthetic pathways, amino acid-based compounds can act as effective enzyme inhibitors. nih.gov

Influence Physicochemical Properties: The amino and carboxyl groups are ionizable, allowing amino acids to exist as zwitterions and act as buffers. microbenotes.comlibretexts.org This property, along with the nature of the R-group, dictates the solubility and pharmacokinetic profile of a molecule. numberanalytics.com

Serve as Scaffolds: The amino acid framework is a versatile scaffold for constructing more complex molecules. The functional groups provide handles for chemical modification, and the inherent chirality can be used to control the stereochemistry of a final product. nih.govbeilstein-journals.org

Participate in Post-Translational Modifications: In nature, amino acid residues in proteins can be chemically modified through processes like phosphorylation or glycosylation, which significantly alters protein function. numberanalytics.comkhanacademy.org This principle is used in synthetic chemistry to fine-tune the properties of molecules.

Rationale for Investigating Hybrid Phenoxathiin-Amino Acid Structures

The creation of hybrid molecules that combine distinct structural motifs is a powerful strategy in chemical synthesis to generate novel compounds with enhanced or entirely new functionalities. The rationale for investigating hybrid structures like 1-Amino-3-phenoxathiincarboxylic acid is rooted in the synergistic potential of combining the properties of the phenoxathiin ring system with those of an amino acid.

The phenoxathiin moiety offers a rigid, well-defined three-dimensional structure that can serve as a unique scaffold. nih.gov Its electron-rich aromatic system and the potential for redox activity at the sulfur atom provide handles for tuning electronic and photophysical properties. researchgate.net By incorporating this heterocyclic system into an amino acid, researchers can create a conformationally restricted amino acid analog. Such analogs are valuable tools in peptide and protein studies, helping to probe protein structure and function. researchgate.net

Overview of Research Objectives for this compound

While specific, in-depth research exclusively focused on this compound is not widely documented in publicly available literature, the objectives for investigating such a compound can be inferred from related studies on similar molecular hybrids.

A primary objective would be the synthesis and characterization of the molecule. Developing an efficient synthetic route is the first critical step. rsc.org This would likely involve multi-step synthesis starting from commercially available precursors, followed by detailed characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

A second major objective would be to explore its potential applications in materials science . The combination of the rigid, photoactive phenoxathiin core and the self-assembling potential of the amino acid moiety could lead to novel organic materials with interesting optical or electronic properties.

A third area of research would focus on its biochemical and medicinal properties . This would involve incorporating it into peptides to study its effect on peptide conformation and stability. researchgate.net Furthermore, investigating its activity as an enzyme inhibitor or as an antimicrobial agent would be a logical step, given the known biological activities of some phenoxathiin and amino acid derivatives. he.com.brnih.gov For instance, a key step in a recently developed synthesis of phenoxathiin-derived amino acids was the cyclization using copper(I) thiophene-2-carboxylate (B1233283) to form the phenoxathiin ring, followed by deprotection steps to yield the final amino acid. rsc.org This synthetic strategy opens the door to creating a library of such compounds for further investigation.

Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₃H₉NO₃S |

| Molecular Weight | 259.28 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(S2)C=C(C(=C3)N)C(=O)O |

| CAS Number | 439062-84-1 |

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO3S |

|---|---|

Molecular Weight |

259.28g/mol |

IUPAC Name |

1-aminophenoxathiine-3-carboxylic acid |

InChI |

InChI=1S/C13H9NO3S/c14-8-5-7(13(15)16)6-10-12(8)18-11-4-2-1-3-9(11)17-10/h1-6H,14H2,(H,15,16) |

InChI Key |

YHGQKBYHNHGLJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3S2)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3S2)N)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule with the complexity of 1-Amino-3-phenoxathiincarboxylic acid, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, but two-dimensional (2D) techniques are indispensable for complete and unambiguous signal assignment.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For the target molecule, COSY would be instrumental in identifying the spin systems within the aromatic rings of the phenoxathiin (B166618) core and establishing the relative positions of the protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the molecule that is bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for skeletal elucidation. It shows correlations between protons and carbons over two to three bonds. This is critical for identifying quaternary carbons (like the one bearing the carboxylic acid group) and for piecing together the entire molecular framework by linking different spin systems. For instance, the proton of the amino group could show a correlation to the carbon at position 1, confirming its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule in solution.

| 2D NMR Technique | Information Obtained for this compound |

| COSY | Establishes ¹H-¹H coupling networks within the aromatic rings. |

| HMQC | Links each proton to its directly bonded carbon atom. |

| HMBC | Connects different parts of the molecule, confirming the overall structure and substitution pattern. |

| NOESY | Provides through-space correlations to understand the 3D conformation. |

In cases of complex spectra or for probing specific metabolic pathways, isotope labeling can be a powerful tool. By synthesizing this compound with ¹³C or ¹⁵N enriched precursors, specific signals in the NMR spectra can be enhanced or selectively observed. For example, labeling the amino group with ¹⁵N would allow for direct observation of ¹H-¹⁵N couplings, confirming the position of the amino substituent. While not a routine characterization method, it is an advanced technique for detailed electronic and structural studies.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other potential structures with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic fragmentation tree can be constructed. For this compound, expected fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), the amino group, and potentially cleavage of the phenoxathiin ring system.

| Expected Ion | Description | Significance |

| [M+H]⁺ or [M-H]⁻ | Pseudomolecular ion | Confirms the molecular weight and allows for molecular formula determination via HRMS. |

| [M-COOH]⁺ | Fragment resulting from the loss of the carboxylic acid group. | Confirms the presence of a carboxylic acid moiety. |

| [M-NH₂]⁺ | Fragment resulting from the loss of the amino group. | Indicates the presence of a primary amine. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. Key expected absorptions for the target compound would include N-H stretching vibrations for the amino group, O-H and C=O stretching for the carboxylic acid group, and C-O-C and C-S-C stretches for the phenoxathiin core.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic rings and the sulfur-containing heterocycle.

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Amino (N-H) | 3300-3500 (stretch) | 3300-3500 (stretch) |

| Carboxylic Acid (O-H) | 2500-3300 (broad stretch) | Not typically prominent |

| Carboxylic Acid (C=O) | 1700-1725 (stretch) | 1640-1680 (stretch) |

| Aromatic C-H | 3000-3100 (stretch) | 3000-3100 (stretch) |

| Aromatic C=C | 1450-1600 (stretch) | 1580-1620 (stretch) |

| C-O-C Ether | 1200-1300 (asymmetric stretch) | Weak |

| C-S-C Thioether | 600-700 (stretch) | 600-700 (stretch) |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

Successful X-ray crystallographic analysis provides a wealth of information, including:

Precise bond lengths and bond angles for every atom in the molecule.

The exact conformation of the molecule in the solid state.

The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules.

Unambiguous confirmation of the substitution pattern on the phenoxathiin ring system.

This technique stands as the ultimate proof of structure, providing a detailed atomic-level picture that complements the connectivity and functional group information obtained from spectroscopic methods.

Reactivity and Reaction Pathways of 1 Amino 3 Phenoxathiincarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives like acid chlorides and anhydrides.

Esterification is a fundamental reaction of carboxylic acids, including 1-Amino-3-phenoxathiincarboxylic acid, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. pearson.comnih.gov One common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid. nih.gov Another effective method for converting amino acids to their corresponding methyl esters involves the use of methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature, which offers mild conditions and good to excellent yields. nih.gov Selective esterification of the carboxylic acid group can be achieved, leaving the amino group intact for further modification. nih.gov

Amidation , the formation of an amide bond, is another key reaction. Direct amidation of this compound with an amine can be challenging and often requires high temperatures. encyclopedia.pub However, various catalytic methods have been developed to facilitate this transformation under milder conditions. Lewis acid catalysts, such as those based on boron or titanium (e.g., Ti(OiPr)4), can mediate the direct condensation of unprotected amino acids with amines. nih.govresearchgate.net These catalysts work by coordinating to the amino acid, effectively activating the carboxyl group for nucleophilic attack by the amine. nih.gov Alternatively, the carboxylic acid can be activated using coupling agents like dicyclohexylcarbodiimide (DCC) before reaction with an amine.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux |

| Methanol, Trimethylchlorosilane (TMSCl) | Methyl Ester | Room Temperature | |

| Amidation | Amine, Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃) | Amide | Azeotropic water removal |

| Amine, Ti(OiPr)₄ | Amide | Moderate to high temperature |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). nih.gov This reaction is a fundamental process in the biosynthesis and metabolism of amino acids. nih.govnih.gov For non-enzymatic decarboxylation, α-amino acids can be heated, often in an inert solvent, to temperatures exceeding 200°C. stackexchange.com The reaction can be facilitated by the presence of a catalyst, such as an aromatic aldehyde, which forms a Schiff base intermediate that stabilizes the transition state for CO₂ elimination. stackexchange.com More recent methods utilize photoredox catalysis as a mild and facile approach for the decarboxylation of α-amino acids, generating alkyl radicals that can be trapped to form diverse products. mdpi.com Another approach involves heating the amino acid in a hydrocarbon solvent with a ketone or aldehyde catalyst in a sealed vessel to temperatures of 150°C or greater. google.com The application of these methods to this compound would result in the formation of 1-amino-3-phenoxathiin.

To enhance the reactivity of the carboxylic acid moiety, it can be converted into more electrophilic derivatives like acid anhydrides and acid chlorides.

Acid Anhydrides can be formed from amino acids. Symmetrical anhydrides are highly activated amino acid derivatives efficient for peptide bond formation and can be prepared by reacting a protected amino acid with a dehydrating agent like a carbodiimide (e.g., EDC). thieme-connect.de Mixed anhydrides are formed from an amino acid and another carboxylic acid or a carbonic acid derivative. thieme-connect.de It has been found that salts of aliphatic dicarboxylic amino acids can be converted to the corresponding cyclic amino acid anhydride by treatment with a dehydrating agent under anhydrous conditions. google.com

Acid Chlorides are among the most reactive carboxylic acid derivatives. They are typically synthesized by treating the carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the chloride anion. libretexts.org Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. google.comyoutube.com The resulting 1-Amino-3-phenoxathiincarbonyl chloride would be a highly reactive intermediate, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. Unprotected amino acid hydrochlorides can be directly converted into their corresponding acyl chlorides using thionyl chloride. youtube.com

Table 2: Reagents for Acyl Derivative Formation

| Desired Derivative | Common Reagent(s) | Byproducts |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | |

| Symmetrical Anhydride | N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

Reactions of the Amino Group

The secondary amino group within the phenoxathiin (B166618) structure is a key site for derivatization, allowing for the introduction of a wide array of functionalities through reactions like acylation and other amine-based modifications.

Acylation of the amino group involves the introduction of an acyl group (R-C=O) from a reagent such as an acid chloride or acid anhydride. This reaction forms an amide bond and is a fundamental transformation in peptide synthesis. The amino group of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. If the carboxylic acid function of this compound is first converted to an acid chloride, it can react with the amino group of a second molecule, leading to polymerization or the formation of cyclic dimers like diketopiperazines, although this self-condensation is not always significant. nih.gov

The amino group is a target for various derivatization reactions, often employed for analytical purposes such as chromatographic separation and detection. shimadzu.comchromatographyonline.com These reactions typically involve "labeling" the amino acid with a molecule that possesses a chromophore or fluorophore. shimadzu.com

Common derivatizing reagents include:

o-Phthaldialdehyde (OPA): In the presence of a thiol like 3-mercaptopropionic acid (MPA), OPA reacts rapidly with primary amino groups to form fluorescent isoindole derivatives. chromatographyonline.comcreative-proteomics.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. creative-proteomics.comnih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC reacts quickly with amino acids to yield stable derivatives suitable for both UV and fluorescence detection. creative-proteomics.com

Another important reaction of the amino group is nitrosation , which occurs in acidic aqueous media with nitrite. nih.gov For primary amino acids, this reaction typically proceeds with dinitrogen trioxide as the main nitrosating agent, and the rate is proportional to the square of the nitrite concentration. nih.gov

Table 3: Common Derivatization Reagents for Amino Groups

| Reagent | Abbreviation | Detection Method | Reacts With |

|---|---|---|---|

| o-Phthaldialdehyde | OPA | Fluorescence | Primary Amines |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Primary & Secondary Amines |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence, UV | Primary & Secondary Amines |

Deamination Pathways

Deamination is a chemical reaction that involves the removal of an amino group from a molecule. In the context of this compound, the primary site for this reaction is the amino group at the 1-position. The specific pathway and resulting products can vary depending on the reaction conditions.

One common method for the deamination of aromatic amines is through diazotization. This process involves treating the amino acid with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The initial product is a diazonium salt, which is often unstable and can serve as a versatile intermediate for a variety of subsequent reactions. For instance, the diazonium group can be replaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, in what is known as a Sandmeyer reaction. Alternatively, in the presence of a reducing agent like hypophosphorous acid, the diazonium group can be removed and replaced with a hydrogen atom, effectively converting the amino group to a hydrogen.

Reactivity of the Phenoxathiin Ring System

The phenoxathiin ring is a heterocyclic system that possesses aromatic character, and its reactivity is influenced by the presence of the oxygen and sulfur heteroatoms, as well as any substituents on the aromatic rings.

Electrophilic Aromatic Substitution on Substituted Phenoxathiins

The phenoxathiin ring system can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.orgbyjus.com The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.orglibretexts.org

In this compound, the two key substituents are the amino group (-NH₂) at the 1-position and the carboxylic acid group (-COOH) at the 3-position.

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director. libretexts.org It donates electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring, which destabilizes the sigma complex, making the ring less reactive than benzene (B151609). The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The interplay of these two groups will determine the outcome of electrophilic substitution. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the phenoxathiin ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups. rsc.orgnih.gov These groups are necessary to activate the ring towards attack by a nucleophile and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. rsc.orgnih.gov

In the case of this compound, the carboxylic acid group is electron-withdrawing, which could potentially facilitate nucleophilic attack. However, the amino group is electron-donating, which would have the opposite effect. Therefore, the feasibility of SNAr on this specific compound would depend on the strength of the incoming nucleophile and the reaction conditions. For instance, reactions with very strong nucleophiles like organolithium reagents have been shown to induce nucleophilic substitution on phenoxathiin systems, especially when further activated by other electron-withdrawing moieties like sulfonyl groups. rsc.org

Ring-Opening and Rearrangement Pathways

The phenoxathiin ring system is generally stable, but under harsh reaction conditions, ring-opening or rearrangement pathways can be induced. For example, reactions with strong organolithium reagents have been shown to cause cleavage of the phenoxathiin group in certain derivatives. rsc.org This type of reactivity is often facilitated by the presence of strain within the heterocyclic ring or by activating groups that can stabilize intermediates formed during the ring-opening process. rsc.org For this compound, such pathways are not expected under standard conditions but might be possible with highly reactive reagents.

Regioselectivity and Stereoselectivity in Reactions of the Compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the reactions of this compound, the primary determinant of regioselectivity is the influence of the existing amino and carboxylic acid substituents.

Influence of Substituents on Reaction Outcomes

The directing effects of the substituents on the phenoxathiin ring are crucial for predicting the outcome of electrophilic aromatic substitution reactions. nih.govyoutube.com As previously mentioned, the amino group is an ortho, para-director, while the carboxylic acid group is a meta-director.

Let's consider the possible positions for electrophilic attack on the same ring as the substituents:

Position 2: This position is ortho to the amino group and ortho to the carboxylic acid group.

Position 4: This position is para to the amino group and ortho to the carboxylic acid group.

Given that the amino group is a strong activator and the carboxylic acid is a deactivator, the directing effect of the amino group will be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho and para to the amino group. The steric hindrance from the adjacent carboxylic acid group might influence the ratio of ortho to para substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|---|

| -NH₂ | 1 | Electron Donating (Resonance) | Ortho, Para | Activating |

| -COOH | 3 | Electron Withdrawing (Inductive and Resonance) | Meta | Deactivating |

| Position of Substitution | Relation to -NH₂ | Relation to -COOH | Predicted Outcome |

|---|---|---|---|

| 2 | Ortho | Ortho | Favored due to -NH₂ directing effect, but may have steric hindrance. |

| 4 | Para | Ortho | Highly favored due to strong directing effect of -NH₂ and less steric hindrance. |

No Publicly Available Research Data on the Reactivity and Selectivity of this compound

A thorough search of publicly available scientific literature and research databases has revealed no specific information regarding the reactivity, reaction pathways, or mechanistic investigations of selectivity for the chemical compound This compound .

The absence of information prevents any scientifically accurate discussion of its reaction mechanisms, potential for selective chemical transformations, or the factors that would govern such selectivity. Further research would be necessary to elucidate the chemical properties of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Frontier Molecular Orbital Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For phenoxathiin (B166618) derivatives, studies have shown that the position of substituents can significantly influence the energy and distribution of these frontier orbitals. researchgate.net

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across a molecule. These maps indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like 1-Amino-3-phenoxathiincarboxylic acid, an MEP map would reveal the electrostatic potential around the amino group, the carboxylic acid group, and the heteroatoms (oxygen and sulfur) in the phenoxathiin ring, providing insights into potential sites for intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the three-dimensional structure and dynamic behavior of a molecule.

Energy Landscape of the Compound

The energy landscape maps the potential energy of a molecule as a function of its geometry. By exploring this landscape, researchers can identify the most stable low-energy conformations (isomers or rotamers) of the molecule. For the phenoxathiin core, a key feature is its non-planar, folded "butterfly" geometry, and the energy landscape would detail the stability of different puckering angles of the central ring. researchgate.net

Rotational Barriers and Preferred Conformations

This analysis involves calculating the energy required to rotate specific chemical bonds. For this compound, key rotational barriers would include those around the bonds connecting the amino and carboxylic acid groups to the phenoxathiin ring. Understanding these barriers helps determine the molecule's preferred three-dimensional shape and its flexibility, which are crucial for its interaction with other molecules. Studies on similar heterocyclic systems often reveal low energy barriers for certain conformational changes. researchgate.net

Computational Prediction of Reaction Pathways and Mechanisms

Computational methods can be used to model chemical reactions at the atomic level. This involves identifying transition states—the highest energy points along a reaction path—and calculating the activation energies. Such studies could predict, for example, the most likely mechanism for the decarboxylation of this compound or its reactivity in cycloaddition reactions. Research on related phenoxathiin systems has utilized computational chemistry to explore reactivity towards different nucleophiles. nih.gov

As of now, the specific data required to populate these analyses for this compound does not appear in the scientific record. Future computational studies would be necessary to provide these detailed insights.

Transition State Analysis

There is no available research that provides a transition state analysis for the synthesis or reactions of this compound. This type of analysis is crucial for understanding reaction mechanisms and kinetics but has not been reported for this specific molecule.

Energetics of Key Synthetic Steps

No published data exists on the energetics of the key synthetic steps for this compound. Such an analysis would provide critical information on the thermodynamic and kinetic feasibility of its synthesis pathway, but these computational details remain uninvestigated in the public domain.

Molecular Docking and Ligand-Target Interaction Modeling

Specific molecular docking and ligand-target interaction modeling studies for this compound have not been reported in the scientific literature. While molecular docking is a common technique to predict the binding orientation of small molecules to a protein target, this has not been applied to the specified compound in any available studies nih.govnih.govnih.gov.

Identification of Potential Binding Pockets

There are no studies identifying potential protein binding pockets for this compound. The identification of binding sites is a fundamental step in structure-based drug design and requires computational or experimental data that is currently unavailable for this compound nih.govmdpi.com.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

As no molecular docking studies have been published, there is no corresponding analysis of the intermolecular interactions between this compound and any potential biological targets. A description of hydrogen bonding, hydrophobic interactions, or π-π stacking is therefore not possible nih.govresearchgate.net.

Design and Synthesis of Analogues and Derivatives of 1 Amino 3 Phenoxathiincarboxylic Acid for Mechanistic Probes

Modification of the Amino Acid Moiety

The amino acid portion of 1-Amino-3-phenoxathiincarboxylic acid offers a versatile scaffold for structural modifications. By systematically altering this part of the molecule, it is possible to probe its role in target binding and cellular uptake.

Variations in Amino Acid Side Chain Structure

Altering the side chain of the amino acid can significantly impact the steric and electronic properties of the parent molecule. While specific research on this compound is not extensively documented in publicly available literature, the principles of amino acid side chain modification are well-established. For instance, modifying the native side chain to incorporate different functional groups can influence binding affinity and selectivity. The introduction of bulkier or more constrained side chains can provide insights into the spatial requirements of the binding pocket.

N-Substituted Derivatives

N-substitution of the amino group is a common strategy to modulate the basicity and lipophilicity of amino acid derivatives. researchgate.net This modification can also introduce new interaction points with biological targets. The synthesis of N-substituted derivatives of this compound would likely involve standard procedures such as reductive amination or acylation. researchgate.net The choice of substituent can range from simple alkyl groups to more complex aromatic or heterocyclic moieties, each designed to probe specific aspects of molecular recognition.

Dipeptide and Polypeptide Conjugates

Conjugating this compound to other amino acids to form dipeptides or polypeptides is a sophisticated strategy to enhance cellular uptake and target specificity. nih.govlibretexts.org Peptide transporters are often overexpressed in certain cell types, such as cancer cells, and can be exploited for targeted drug delivery. nih.govresearchgate.net The formation of a peptide bond between this compound and another amino acid would create a new chemical entity with potentially altered pharmacokinetic and pharmacodynamic properties. libretexts.orgyoutube.commsu.edu

Alterations to the Carboxylic Acid Functionality

The carboxylic acid group is a key functional group that often plays a crucial role in the biological activity of a molecule. However, its acidic nature can sometimes lead to poor membrane permeability and metabolic instability. nih.govdrughunter.com Therefore, modifying this group is a key area of investigation.

Bioisosteric Replacements of the Carboxyl Group (e.g., tetrazoles, hydroxyisoxazoles)

Bioisosteric replacement of a carboxylic acid with other acidic functional groups can maintain or improve biological activity while enhancing physicochemical properties. nih.govdrughunter.com Tetrazoles and hydroxyisoxazoles are common bioisosteres for carboxylic acids due to their similar pKa values and ability to participate in similar interactions. nih.govcambridgemedchemconsulting.com The replacement of the carboxyl group in this compound with a tetrazole or hydroxyisoxazole ring could lead to analogues with improved metabolic stability and oral bioavailability. drughunter.comcambridgemedchemconsulting.com

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Acidity (pKa) | Key Features |

|---|---|---|

| Carboxylic Acid | ~4-5 | Planar, acts as a hydrogen bond donor and acceptor. nih.gov |

| Tetrazole | ~4.5 | Planar, metabolically stable, can mimic the charge distribution of a carboxylate. cambridgemedchemconsulting.com |

Ester and Amide Prodrug Strategies for Modulating Chemical Reactivity

Prodrug strategies involving the formation of esters or amides are widely used to mask the polar carboxylic acid group, thereby increasing lipophilicity and improving membrane permeability. scirp.orgresearchgate.net These prodrugs are designed to be inactive until they are hydrolyzed by esterases or amidases in the body to release the active carboxylic acid-containing drug. scirp.orgresearchgate.net Ester and amide prodrugs of this compound could be synthesized by reacting the carboxylic acid with various alcohols or amines. This approach allows for the modulation of the rate of drug release by varying the structure of the ester or amide promoiety. scirp.org

Table 2: Common Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Activating Enzyme | Purpose |

|---|---|---|

| Ester Prodrug | Esterases | Enhance lipophilicity and membrane permeability. scirp.org |

Substituent Effects on the Phenoxathiin (B166618) Core

The introduction of various substituents onto the phenoxathiin ring system allows for a detailed investigation into the electronic and steric requirements for biological activity. These modifications can profoundly influence the molecule's conformation, electron distribution, and potential interactions with biological targets.

Electronic and Steric Effects of Substituents at Different Positions

The electronic properties of substituents on the phenoxathiin core play a crucial role in modulating the reactivity and interaction of this compound analogues. The addition of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings and the sulfur atom, which can, in turn, affect the molecule's binding affinity to its target. For instance, the electronic properties of amino acid side chains have been shown to contribute significantly to the structural preferences in protein folding, a principle that can be extrapolated to the interaction of these analogues with protein targets. nih.gov

Steric hindrance, introduced by bulky substituents, is another critical factor. The size and placement of a substituent can dictate the preferred conformation of the phenoxathiin ring and influence its ability to fit into a specific binding pocket. For example, in studies of related heterocyclic compounds like phenothiazines, substitutions that increased hydrophobicity, such as with -Cl or -CF3 groups, were found to enhance biological activity, suggesting that both electronic and steric factors are at play. nih.gov The interplay between electronic and steric effects is often complex. A bulky, electron-withdrawing group at one position might confer a different activity profile compared to a smaller, electron-donating group at the same position.

Interactive Table: Hypothetical Substituent Effects on the Phenoxathiin Core

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|---|

| 2 | -NO2 | Electron-withdrawing | Moderate | Potential increase in binding affinity |

| 4 | -OCH3 | Electron-donating | Moderate | May alter conformation |

| 7 | -Cl | Electron-withdrawing | Small | Potential increase in hydrophobicity |

Synthesis of Dioxo-Phenoxathiin Analogs

The oxidation of the sulfur atom in the phenoxathiin ring to a sulfoxide (B87167) or a sulfone (dioxo) represents a significant modification that can provide valuable mechanistic insights. The synthesis of 10,10-dioxo-phenoxathiin derivatives has been achieved through methods such as the reaction of 4,4'-oxydibenzoic acid with strong sulfur-containing electrophiles, followed by intramolecular cyclization. researchgate.net This approach, while demonstrated for a dicarboxylic acid, provides a potential pathway for the synthesis of dioxo-analogs of this compound. The formation of the 10,10-dioxophenoxathiin heterocycle can be achieved by heating the reaction mixture, leading to the six-membered ring structure. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. By synthesizing a series of analogues with systematic variations and evaluating their activity, researchers can build a model that predicts the features essential for the desired biological outcome.

For phenoxathiin-based compounds and related structures, SAR studies have revealed key determinants of activity. For example, in a series of phenothiazine (B1677639) carboxylic acid derivatives, the nature of the linker between the phenothiazine core and a pyrimidine-dione moiety was found to be critical for histamine (B1213489) H1 receptor affinity. researchgate.net Similarly, for other heterocyclic compounds, the presence of electron-withdrawing groups has been shown to enhance antibacterial activity. researchgate.net

In the context of this compound, SAR studies would involve synthesizing analogues with modifications at several key positions:

The Amino Group: Acylation or alkylation of the amino group can probe its role in hydrogen bonding or salt bridge formation.

The Carboxylic Acid: Esterification or amidation of the carboxylic acid can determine the necessity of a free carboxylate for activity.

The Phenoxathiin Core: As discussed previously, substitution on the aromatic rings can define the optimal electronic and steric profile.

By correlating these structural changes with changes in biological activity, a comprehensive SAR model can be developed. This model is not only crucial for optimizing the potency and selectivity of the lead compound but also serves as a powerful tool for identifying the molecular target and elucidating the mechanism of action. For instance, if analogues with a blocked carboxylic acid are inactive, it would strongly suggest that this group is involved in a critical interaction with the biological target.

Interactive Table: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | Relative Activity (%) |

|---|---|---|

| Parent Compound | - | 100 |

| Analogue 1 | Methyl ester of carboxylic acid | 15 |

| Analogue 2 | N-acetylated amino group | 50 |

| Analogue 3 | 7-Chloro substituent | 120 |

This systematic approach of analogue design, synthesis, and SAR analysis is essential for transforming a promising lead compound into a well-understood mechanistic probe.

Applications in Chemical Biology and Advanced Materials Theoretical/mechanistic

Utilization as a Core Scaffold for Probing Biological Systems

The rigid, three-dimensional structure of the phenoxathiin (B166618) ring system, combined with the presence of amino and carboxylic acid functionalities, makes 1-Amino-3-phenoxathiincarboxylic acid an attractive starting point for the design of molecules that can interact with biological targets in a specific and controlled manner.

Interaction with Amino Acid Transporters (Mechanistic aspects of uptake pathways)

While direct studies on the interaction of this compound with amino acid transporters are not yet prevalent in the literature, its structural similarity to natural amino acids suggests its potential as a substrate or inhibitor for these transport proteins. The uptake of amino acids into cells is a critical process, and molecules that can modulate this process are of significant interest in chemical biology.

The mechanism of interaction would likely involve the recognition of the amino acid moiety by the transporter's binding site. The bulky and hydrophobic phenoxathiin group would then influence the binding affinity and transport kinetics. Depending on its specific interactions, the compound could act as a competitive inhibitor, blocking the transport of natural amino acids, or it could be transported into the cell, where it could then exert other biological effects. The study of such interactions would provide valuable insights into the substrate specificity and transport mechanisms of different amino acid transporters.

Development of Chemical Probes

The inherent fluorescence of some phenoxathiin derivatives makes them attractive candidates for the development of chemical probes to study biological systems. A phenoxathiin α-amino acid has been synthesized and shown to exhibit fluorescent properties, with an emission maximum at 372 nm gla.ac.uk. This intrinsic fluorescence can be exploited to visualize the localization and dynamics of the molecule within cells or to report on its binding to specific biomolecules.

The design of a chemical probe based on this compound would involve conjugating it to a recognition element, such as a peptide or a small molecule ligand, that directs it to a specific biological target. Changes in the fluorescence properties of the phenoxathiin core upon binding, such as a shift in the emission wavelength or an increase in quantum yield, could then be used to monitor the interaction. Such probes could be invaluable tools for studying protein-protein interactions, enzyme activity, and other cellular processes.

Integration into Polyconjugated Systems and Luminophores (General properties and design)

The phenoxathiin moiety possesses unique electronic properties that make it a valuable building block for the construction of polyconjugated systems and luminophores. The sulfur and oxygen atoms in the central ring influence the electronic structure, and the rigid, non-planar geometry can be exploited to control the packing and intermolecular interactions in the solid state.

Derivatives of phenoxathiin have been incorporated into materials exhibiting room-temperature phosphorescence, a phenomenon with applications in sensing and imaging chinesechemsoc.org. The design of such materials often involves combining the phenoxathiin unit with other aromatic systems to tune the energy levels of the excited states and promote intersystem crossing. The amino and carboxylic acid groups of this compound provide convenient handles for incorporating this scaffold into larger conjugated structures through standard coupling reactions. Theoretical studies can aid in the design of such systems by predicting their electronic and photophysical properties.

Use in Polymer Design and Material Science (Theoretical or fundamental chemical properties of monomers)

In the field of polymer chemistry, the rigid structure of the phenoxathiin ring has been utilized to create well-defined polymer architectures. For example, phenoxathiin derivatives have been employed as reverse turn mimics to template the formation of parallel β-sheets in peptide-based polymers acs.org. This approach allows for the creation of materials with controlled secondary structures, mimicking the properties of natural proteins like silk.

Q & A

Q. Key Parameters :

| Method | Typical Yield (%) | Optimal Conditions |

|---|---|---|

| Bromoacid Amination | 50–70 | Anhydrous, 0–5°C, 12–24h reaction |

| Reductive Amination | 60–80 | Aqueous buffer, pH 7.0, room temperature |

What analytical techniques are most effective for structural confirmation and purity assessment?

Intermediate Research Question

- NMR Spectroscopy : Use H and C NMR to confirm the amino and carboxylic acid groups. For example, the α-proton adjacent to the amino group appears at δ 3.1–3.5 ppm in D₂O .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral variants .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) assesses purity (>95% recommended for biological assays) .

How can enantiomeric purity be optimized during synthesis?

Advanced Research Question

Chiral purity is achieved via:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to favor desired enantiomers .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC separation of racemic mixtures.

- Enzymatic Resolution : Lipases or acylases selectively hydrolyze enantiomers (e.g., Candida antarctica lipase B in organic solvents) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (see SDS guidelines) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

Stability studies should include:

Q. Example Stability Profile :

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| pH 7.4, 25°C | 30 | None detected |

| pH 10, 37°C | 7 | Phenoxathiin-diamine (major) |

How can researchers address contradictions in reported bioactivity data across studies?

Intermediate Research Question

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., diastereomers) may skew assay results. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

What computational strategies predict reactivity in novel reactions (e.g., peptide coupling)?

Advanced Research Question

- DFT Calculations : Model transition states for amide bond formation using Gaussian or ORCA software. The amino group’s nucleophilicity is influenced by phenoxathiin’s electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvation effects in coupling reactions (e.g., DMF vs. THF) to optimize solvent choice.

What strategies ensure high purity during scale-up synthesis?

Intermediate Research Question

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and impurities .

How can researchers validate the compound’s mechanism of action in biological systems?

Advanced Research Question

- Isotopic Labeling : Synthesize N-labeled variants for tracking via mass spectrometry in cellular uptake studies.

- Knockout Models : Use CRISPR/Cas9 to delete putative targets in cell lines, confirming specificity .

What are the challenges in characterizing degradation products under oxidative stress?

Advanced Research Question

- LC-MS/MS : Identify oxidation products (e.g., sulfoxides from phenoxathiin moiety) using collision-induced dissociation (CID).

- EPR Spectroscopy : Detect radical intermediates formed during autoxidation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.